molecular formula C21H21ClN4OS B2370978 N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide CAS No. 728003-24-5

N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

Cat. No.: B2370978
CAS No.: 728003-24-5
M. Wt: 412.94
InChI Key: NBJUPOLXQGMMLJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.94. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-3-1-14(2-4-17)5-8-24-19(27)13-28-21-16(12-23)11-18-20(25-21)15-6-9-26(18)10-7-15/h1-4,11,15H,5-10,13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJUPOLXQGMMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCCC4=CC=C(C=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure

The compound features a complex structure that includes a naphthyridine moiety and a chlorophenyl group. The presence of these functional groups is significant in determining its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against various bacterial strains.
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against different cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study reported an IC50 value of 15 µM against MCF7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 11 µM) .

Cell LineIC50 (µM)Reference
MCF715
HeLa20
A54918

Antimicrobial Properties

The compound was tested against a range of Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureus2520
Escherichia coli5015
Bacillus subtilis3018

Cytotoxicity Assays

Cytotoxic effects were assessed using the MTT assay across several cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner.

Case Study 1: Breast Cancer Cells

A study focused on the effects of the compound on MCF7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis. The study concluded that further investigation into the signaling pathways involved could provide insights into its anticancer mechanisms .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections .

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